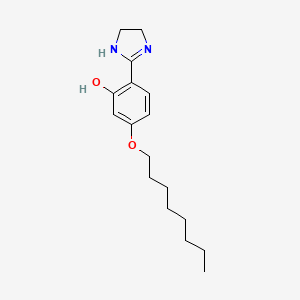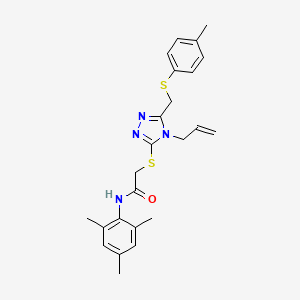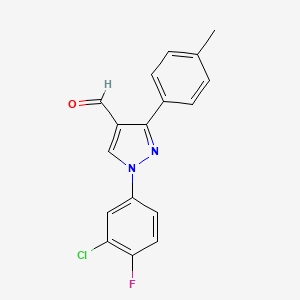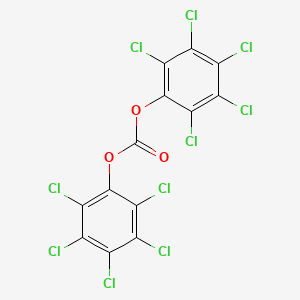
Decachlorodiphenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decachlorodiphenyl carbonate is a highly chlorinated organic compound, known for its chemical stability and resistance to degradation. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl structures. These compounds have been widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decachlorodiphenyl carbonate can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions. The process requires careful monitoring to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination reactors where biphenyl is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to isolate the desired product. The final product is obtained in high purity and is often used as an intermediate in the production of other chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: Decachlorodiphenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to lower chlorinated biphenyls using reducing agents such as sodium borohydride.
Oxidation Reactions: It can be oxidized to form chlorinated biphenyl oxides under specific conditions.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted biphenyls.
Reduction: Lower chlorinated biphenyls.
Oxidation: Chlorinated biphenyl oxides.
Wissenschaftliche Forschungsanwendungen
Decachlorodiphenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying the behavior of chlorinated organic compounds in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of decachlorodiphenyl carbonate involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification processes. This interaction can induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, leading to oxidative stress and potential cellular damage.
Vergleich Mit ähnlichen Verbindungen
Decachlorobiphenyl: Another highly chlorinated biphenyl with similar chemical properties but different applications.
Hexachlorobenzene: A chlorinated aromatic compound used as a fungicide and in the production of other chemicals.
Polychlorinated Dibenzodioxins: A group of chemically related compounds known for their toxicity and environmental persistence.
Uniqueness: Decachlorodiphenyl carbonate is unique due to its specific structure and high degree of chlorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly useful in applications requiring long-term stability and resistance to harsh environmental conditions.
Eigenschaften
CAS-Nummer |
7497-08-7 |
|---|---|
Molekularformel |
C13Cl10O3 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C13Cl10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
InChI-Schlüssel |
XXTXONAHTURMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



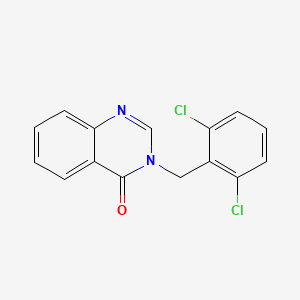
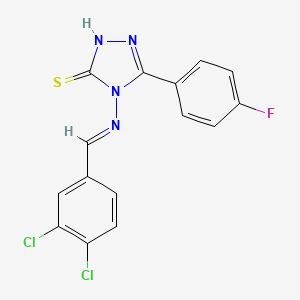
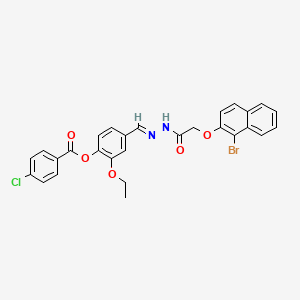
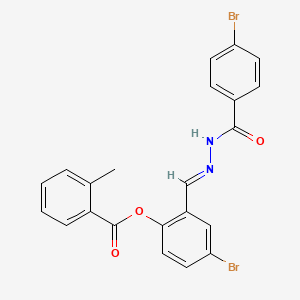
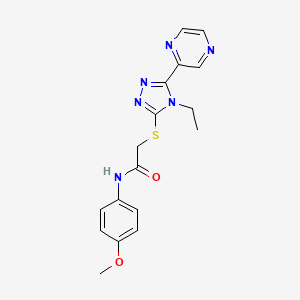
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15083464.png)
